Product packaging for Bis(3,4,5-trifluorophenyl)methanol(Cat. No.:CAS No. 361376-64-9)

Bis(3,4,5-trifluorophenyl)methanol

Cat. No.: B2942273
CAS No.: 361376-64-9
M. Wt: 292.18
InChI Key: OBUVZOOSUBFAQJ-UHFFFAOYSA-N
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Description

Bis(3,4,5-trifluorophenyl)methanol is an organic compound with the molecular formula C13H6F6O . It belongs to the class of fluorinated aromatic alcohols. The presence of multiple fluorine atoms on the phenyl rings can significantly influence the compound's physical properties, such as its lipophilicity and metabolic stability, making fluorinated compounds valuable intermediates in various research fields . Researchers utilize such specialized building blocks in medicinal chemistry and materials science for the synthesis of more complex molecules. For instance, related trifluoromethyl-substituted phenyl groups have been incorporated into pyrazole derivatives to develop potent antimicrobial agents , and other trifluorophenyl-containing compounds have been synthesized for biological evaluation . This product is intended for research purposes as a chemical intermediate or building block. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6F6O B2942273 Bis(3,4,5-trifluorophenyl)methanol CAS No. 361376-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O/c14-7-1-5(2-8(15)11(7)18)13(20)6-3-9(16)12(19)10(17)4-6/h1-4,13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUVZOOSUBFAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis 3,4,5 Trifluorophenyl Methanol and Its Analogs

Direct Synthesis of Bis(3,4,5-trifluorophenyl)methanol

Direct synthetic routes to this compound typically involve the construction of the diarylmethanol core in the final steps of the synthesis. These methods are often efficient and convergent.

Grignard Reagent-Mediated Approaches to Fluorinated Benzyl (B1604629) Alcohols

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. byjus.com In the context of synthesizing fluorinated benzyl alcohols, a Grignard reagent derived from a polyfluorinated aryl halide is a key intermediate. For the synthesis of this compound, (3,4,5-trifluorophenyl)magnesium bromide is a critical reagent. This Grignard reagent can be prepared by reacting 1-bromo-3,4,5-trifluorobenzene (B146875) with magnesium metal in an ethereal solvent like dry ether or oxolane. orgsyn.orgchegg.com

The Grignard reagent is then reacted with a suitable carbonyl compound. To obtain a secondary alcohol like this compound, an aldehyde is the required electrophile. Specifically, the reaction of (3,4,5-trifluorophenyl)magnesium bromide with 3,4,5-trifluorobenzaldehyde (B150659) would yield the desired product after an acidic workup to protonate the intermediate alkoxide. nih.gov Grignard reagents can react with formaldehyde (B43269) to produce primary alcohols, with other aldehydes to form secondary alcohols, and with ketones to yield tertiary alcohols. libretexts.org

A general representation of this synthetic approach is as follows:

Formation of the Grignard Reagent: 3,4,5-trifluorobromobenzene + Mg → (3,4,5-trifluorophenyl)magnesium bromide

Reaction with Aldehyde: (3,4,5-trifluorophenyl)magnesium bromide + 3,4,5-trifluorobenzaldehyde → Bis(3,4,5-trifluorophenyl)methoxide magnesium bromide

Hydrolysis: Bis(3,4,5-trifluorophenyl)methoxide magnesium bromide + H₃O⁺ → this compound

It is crucial to carry out these reactions under anhydrous conditions as Grignard reagents are highly reactive towards water. byjus.com

Reductive Transformations of Bis(3,4,5-trifluorophenyl)methanone Precursors

An alternative direct approach involves the reduction of the corresponding ketone, Bis(3,4,5-trifluorophenyl)methanone. This method is contingent on the availability of the ketone precursor. The reduction of a ketone to a secondary alcohol is a common and generally high-yielding transformation in organic synthesis.

A variety of reducing agents can be employed for this purpose. Common choices include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and will selectively reduce ketones and aldehydes in the presence of esters or carboxylic acids.

The synthesis of Bis(3,4,5-trifluorophenyl)methanone itself can be achieved through the oxidation of the corresponding benzyl alcohol, which can be synthesized via a Grignard reaction as described previously. nih.gov This two-step sequence of Grignard reaction followed by oxidation to the ketone and subsequent reduction provides a reliable route to the target alcohol.

PrecursorReducing AgentProduct
Bis(3,4,5-trifluorophenyl)methanoneSodium Borohydride (NaBH₄)This compound
Bis(3,4,5-trifluorophenyl)methanoneLithium Aluminum Hydride (LiAlH₄)This compound

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods focus on the synthesis of key precursors which are then converted to the final product. These pathways can be advantageous when the direct routes are not feasible or when a modular approach is desired for the synthesis of analogs.

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org Polyfluorinated aromatic compounds are particularly susceptible to SNAr reactions because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. mdpi.com The reaction proceeds via an addition-elimination mechanism, typically forming a Meisenheimer intermediate. masterorganicchemistry.comnih.gov

In the context of synthesizing precursors for this compound, SNAr can be used to introduce various functional groups onto a polyfluorinated benzene (B151609) ring. For example, reacting hexafluorobenzene (B1203771) with a nucleophile can lead to the substitution of one or more fluorine atoms. The position of substitution (ortho, meta, para) is influenced by the directing effects of the existing fluorine atoms and other substituents. rsc.org

While not a direct route to the alcohol, SNAr is crucial for preparing the necessary starting materials, such as 3,4,5-trifluorobenzaldehyde or other functionalized polyfluorinated aromatics that can then be used in Grignard reactions or other transformations. mdpi.com

Homologation Reactions Employing Organometallic Reagents in Fluorine Chemistry

Homologation refers to chemical reactions that extend a carbon chain by one or more atoms. unime.it In fluorine chemistry, organometallic reagents play a pivotal role in these transformations. These reactions are essential for building the carbon framework of complex fluorinated molecules. unime.itresearchgate.net

For the synthesis of this compound and its analogs, homologation could be employed to construct the diarylmethyl skeleton. For instance, a polyfluorinated aryl lithium or Grignard reagent could be reacted with a suitable electrophile to add a one-carbon unit, which could then be further elaborated. The use of organometallic reagents allows for the precise formation of carbon-carbon bonds under controlled conditions. organicchemistrydata.org

Principles of Sustainable Synthesis in Fluorinated Compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. opcw.orgrroij.com Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of supercritical carbon dioxide as a green solvent is being explored. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and to enable reactions under milder conditions. numberanalytics.comnih.gov Transition metal catalysts are often used in fluorination reactions to improve efficiency and selectivity. numberanalytics.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. opcw.org

Scalability and Process Optimization in Synthetic Procedures

The transition of synthetic methodologies for this compound and its analogs from laboratory-scale to industrial production necessitates a focus on scalability and process optimization. The primary goals are to ensure safety, improve efficiency, reduce costs, and maintain or enhance product quality. Key considerations in this scale-up process include reaction conditions, reagent handling, and the implementation of advanced manufacturing technologies.

A significant challenge in the large-scale synthesis of diarylmethanols, often prepared via Grignard reactions, is the management of highly exothermic and moisture-sensitive processes. google.comresearchgate.net The initiation of Grignard reactions can be difficult and unpredictable on a large scale, potentially leading to dangerous, runaway reactions. google.com A practical method to mitigate this risk involves the use of a small amount of pre-synthesized Grignard reagent as an initiator. This technique bypasses the unpredictable initiation phase, allowing the reaction to proceed smoothly and safely. google.com For instance, in the preparation of a large-scale Grignard reagent, adding a small portion of a previously made reagent can reduce oxides on the magnesium surface and lead to a rapid and controlled reaction. google.com

Process optimization for the synthesis of fluorinated diarylmethanols and their precursors often involves careful control of reaction parameters and the use of chemical accelerators. In the synthesis of functionalized arylmagnesium compounds, the addition of lithium chloride (LiCl) has been shown to significantly accelerate the bromine-magnesium exchange reaction. This allows for the preparation of Grignard reagents at lower and safer temperatures (from -15°C to room temperature) and has been successfully extended to large-scale preparations. organic-chemistry.org

Continuous flow chemistry presents a modern solution to many of the challenges associated with scaling up batch processes for Grignard reactions. researchgate.net Continuous flow reactors offer superior heat and mass transfer, which is critical for managing highly exothermic reactions. This technology enables safer operation at higher temperatures and concentrations, leading to increased productivity. researchgate.net The use of automated reactors and continuous flow systems is noted as a strategy to enhance the efficiency and yield for the large-scale production of this compound specifically. Furthermore, studies on the continuous synthesis of Grignard reagents have demonstrated that full conversion of halides can be achieved in a single pass through a reactor, with yields ranging from 89-100% on a laboratory scale. researchgate.net

The optimization of a multi-gram synthesis for a related compound, bis-(2,4,5-trifluorophenyl)methanone, provides valuable insights. The process involved a Grignard reaction where metal-halogen exchange was promoted using isopropylmagnesium chloride, followed by the addition of 2,4,5-trifluorobenzaldehyde (B50696) to produce the corresponding diarylmethanol intermediate with a high yield of 95%. This demonstrates the feasibility of achieving high efficiency in the key bond-forming step at a larger scale.

Similarly, the large-scale preparation of (3,4,5-trifluorophenyl)boronic acid, a key intermediate for related fluorinated biphenyls, has been optimized. The process utilizes a Grignard reagent as an initiator to improve safety and control. By maintaining a reaction temperature between 5 and 10°C during the formation of the Grignard reagent and -20°C during the subsequent reaction with a borate (B1201080) ester, an 82% yield with 99.09% purity was achieved after simple purification. This highlights the importance of precise temperature control in achieving high yield and purity on a large scale.

The following table summarizes key parameters from optimized and scaled-up syntheses of relevant precursor compounds, illustrating the conditions that lead to high yields and purity.

CompoundKey ReagentsScaleOptimized ConditionsYield (%)Purity (%)
bis-(2,4,5-trifluorophenyl)methanol1-bromo-2,4,5-trifluorobenzene (B152817), i-PrMgCl, 2,4,5-trifluorobenzaldehydeMulti-gram-78°C for metal-halogen exchange95High
(3,4,5-trifluorophenyl)boronic acid3,4,5-trifluorobromobenzene, Mg, B(OCH₃)₃, Grignard initiator1.8 molGrignard formation at 5-10°C; Borate reaction at -20°C8299.09

These findings underscore that a combination of optimized reaction parameters, the use of initiators or accelerators, and the adoption of modern manufacturing technologies like continuous flow processing are crucial for the successful, safe, and efficient large-scale synthesis of this compound and its analogs.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For Bis(3,4,5-trifluorophenyl)methanol, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band would typically appear in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the methanol (B129727) group. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The most distinct features would be the strong absorption bands corresponding to the C-F bonds, typically found in the 1400-1000 cm⁻¹ range. The C-O stretching of the alcohol would also be visible, usually around 1260-1000 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. aidic.it While the O-H bond is a weak scatterer, the symmetric vibrations of the trifluorophenyl rings would be expected to produce strong and sharp Raman signals, making it particularly useful for characterizing the aromatic backbone. researchgate.net Fluorescence interference can sometimes be an issue in Raman spectroscopy, but modern techniques using near-infrared (NIR) lasers can mitigate this problem. aidic.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution by mapping the chemical environments of its nuclei. pitt.edu

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, one would expect to see signals for the methine proton (-CHOH) and the hydroxyl proton (-OH). The aromatic protons on the two trifluorophenyl rings would also be present. The methine proton signal would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the 5.0-6.0 ppm range. The hydroxyl proton signal's chemical shift can be variable and is often a broad singlet that can exchange with deuterium (B1214612) in solvents like D₂O. libretexts.org The aromatic region would show a characteristic multiplet for the two equivalent protons on each ring, with their chemical shift and splitting pattern influenced by coupling to the adjacent fluorine atoms. libretexts.orgcarlroth.com

Carbon (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the methine carbon and the aromatic carbons. The methine carbon (-CHOH) would typically resonate in the 65-80 ppm region. The aromatic carbons would appear in the 110-160 ppm range, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, which split their signals into doublets or triplets. pitt.eduresearchgate.net Carbons ortho, meta, and para to the fluorine substituents would show different degrees of coupling, aiding in their assignment.

Fluorine (¹⁹F) NMR for Fluorinated Species

Given the six fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an indispensable tool for its characterization. beilstein-journals.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range. nih.gov The spectrum would be expected to show two signals for the two different chemical environments of the fluorine atoms on each ring (one for the two meta-fluorines and one for the para-fluorine). These signals would appear as multiplets due to coupling with each other (F-F coupling) and with the aromatic protons (H-F coupling). sepscience.comdiva-portal.org The precise chemical shifts are highly sensitive to the electronic environment. scispace.com

Advanced Multi-dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, for instance, between the methine proton and the hydroxyl proton (if coupling exists). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the methine proton signal to the methine carbon signal and the aromatic proton signals to their respective carbon atoms. youtube.comresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the connection of the phenyl rings to the central methine carbon. sdsu.eduyoutube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, helping to define the molecule's three-dimensional conformation in solution.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

These techniques provide information about the electronic structure of the molecule and its behavior upon excitation with light.

UV-Visible Spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. core.ac.uknih.gov Aromatic compounds like this compound are expected to show strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions within the trifluorophenyl rings. The exact position of the maximum absorption (λ_max) and the molar absorptivity (ε) would be key parameters to measure. researchgate.netmdpi.com

Fluorescence Spectroscopy involves exciting a molecule at its absorption wavelength and measuring the light it emits as it returns to the ground state. Many aromatic fluorophores exhibit fluorescence. nih.gov If this compound is fluorescent, a study would measure its emission spectrum, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference in wavelength between the absorption and emission maxima). researchgate.netuoc.ac.in These properties are often sensitive to the solvent environment. mdpi.com

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular identity of this compound. This technique provides a highly accurate determination of the molecular weight and offers insights into the compound's structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) of this compound would confirm its elemental composition, C₁₃H₆F₆O. The expected exact mass for the molecular ion [M]⁺ is 292.03228 Da. nih.gov The presence of this peak in the mass spectrum is the primary confirmation of the compound's identity.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of diarylmethanols and fluorinated aromatic compounds. The molecular ion peak, while typically present, may be of low to moderate intensity due to the relative instability of the alcohol under ionization. libretexts.org

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a stable diphenylmethyl-type carbocation [M-17]⁺.

Loss of a trifluorophenyl group: Cleavage of the carbon-carbon bond between the central methanol carbon and one of the aromatic rings would result in a prominent peak corresponding to the [C₆H₂F₃]⁺ fragment and/or the [C₇H₄F₃O]⁺ fragment.

Formation of a tropylium-like ion: Aromatic rings can undergo rearrangement upon fragmentation, potentially leading to stabilized carbocation structures.

Loss of water [M-18]⁺: While more common in aliphatic alcohols, the elimination of a water molecule from the molecular ion can occur. libretexts.org

The resulting mass spectrum would be characterized by the molecular ion peak and several key fragment ions that are indicative of the compound's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion TypeFormulaCalculated m/zDescription
Molecular Ion [M]⁺[C₁₃H₆F₆O]⁺292.03Parent molecule with one electron removed.
Fragment [M-OH]⁺[C₁₃H₅F₆]⁺275.03Loss of a hydroxyl radical.
Fragment[C₇H₄F₃O]⁺177.02Cleavage resulting in a trifluorobenzaldehyde-like cation.
Fragment[C₆H₂F₃]⁺131.01Trifluorophenyl cation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful crystallographic analysis would yield a detailed model of the molecule, confirming the connectivity of the two 3,4,5-trifluorophenyl rings to a central methanol carbon. Key structural parameters of interest would include the C-O bond length of the alcohol, the C-C bond lengths connecting the phenyl rings to the central carbon, and the torsion angles describing the orientation of the two aromatic rings relative to each other. Furthermore, analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the hydroxyl group or π-π stacking interactions between the fluorinated phenyl rings, which govern the macroscopic properties of the crystalline material.

Despite the importance of this technique, a search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. Therefore, detailed experimental data on its solid-state structure is not available at this time.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules/unit cell)Not Available
Calculated Density (g/cm³)Not Available

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the molecular properties of Bis(3,4,5-trifluorophenyl)methanol. These calculations offer valuable insights into its geometry, electronic structure, and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov For similar aromatic compounds, DFT calculations have been employed to determine these energy levels and predict the charge transfer that occurs within the molecule. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

PropertyDescription
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO)
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule (approximated as -EHOMO)
Electron Affinity (EA) The energy released when an electron is added to the molecule (approximated as -ELUMO)
Chemical Potential (μ) A measure of the escaping tendency of electrons from a molecule (μ = (EHOMO + ELUMO) / 2)
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution (η = (ELUMO - EHOMO) / 2)
Electrophilicity Index (ω) A measure of the molecule's ability to accept electrons (ω = μ² / 2η)

Note: The specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping and Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.netaimspress.com The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). iucr.orguwosh.edu For aromatic compounds, the negative potential is often localized on electronegative atoms like oxygen and fluorine, while positive potentials are typically found around hydrogen atoms. iucr.org This analysis helps in understanding intermolecular interactions and chemical reactivity. aimspress.comresearchgate.net

Computational Simulation of Spectroscopic Data (IR, NMR, UV-Vis)

Computational methods are extensively used to simulate and corroborate experimental spectroscopic data. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netsci-hub.se Comparing these calculated shifts with experimental data helps in the structural elucidation of the compound. researchgate.netsci-hub.se

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. sci-hub.se This allows for the prediction of the absorption wavelengths (λmax) and helps in understanding the electronic transitions occurring within the molecule. researchgate.net

Analysis of Noncovalent Interactions (NCI) and Weak Intermolecular Forces

The crystal packing and supramolecular assembly of this compound are governed by a network of noncovalent interactions (NCI). researchgate.net These weak intermolecular forces, though individually small, collectively play a crucial role in the stability of the crystal structure. scribd.com Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are used to visualize and quantify these interactions. researchgate.netbohrium.com Common noncovalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netscribd.com The analysis of these interactions is vital for understanding the solid-state properties and for the design of new materials with desired structural motifs. bohrium.com

Theoretical Predictions of Optical Properties, including Non-Linear Optics (NLO)

The optical properties of a molecule are determined by how its electron cloud interacts with light. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these properties. For this compound, such calculations would elucidate its potential in optical applications.

Non-linear optics (NLO) is a particularly important area where theoretical predictions are valuable. NLO materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability. Computational studies on related fluorinated organic compounds often use methods like DFT to calculate these properties. mdpi.comfrontiersin.org A systematic theoretical investigation of this compound would be necessary to determine its NLO potential.

A hypothetical data table for such theoretical predictions might look like this:

Table 1: Predicted Optical and NLO Properties of this compound

Property Predicted Value Method of Calculation
Maximum Absorption Wavelength (λmax) Data not available TD-DFT
First-order Hyperpolarizability (β) Data not available DFT

No published data is currently available for these properties for this compound.

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step pathway of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a means to map out these reaction mechanisms, identify transition states, and calculate activation energies.

For this compound, computational studies could explore its synthesis or its role as a reactant or catalyst in various transformations. For instance, density functional theory (DFT) is a common method used to investigate reaction mechanisms, providing insights into the energies of reactants, intermediates, transition states, and products. growingscience.com Such studies have been applied to understand the formation of other complex organic molecules and the role of solvents and catalysts. acs.orgacs.org

A detailed computational analysis of reactions involving this compound would provide valuable information for synthetic chemists.

A representative data table for a computational study on a reaction involving this compound might include:

Table 2: Calculated Activation Energies for a Hypothetical Reaction Involving this compound

Reaction Step Transition State Activation Energy (kcal/mol) Computational Method
Step 1 Data not available Data not available DFT (e.g., B3LYP)

Currently, there are no specific computational studies on the reaction mechanisms of this compound to populate this table.

Chemical Reactivity and Reaction Mechanisms

Reactivity at the Central Methanol (B129727) Moiety

The hydroxyl group attached to the central carbon atom is the primary site for oxidative and reductive transformations.

The secondary alcohol group of bis(3,4,5-trifluorophenyl)methanol can be readily oxidized to its corresponding ketone, bis(3,4,5-trifluorophenyl)methanone. This transformation is a common reaction for diarylmethanols. The presence of the electron-withdrawing fluorine atoms does not inhibit this process. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired scale and reaction conditions. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) under acidic conditions are effective for larger-scale syntheses. This oxidation is analogous to the synthesis of other fluorinated benzophenones, where the diarylmethanol is an intermediate that is subsequently oxidized. cdnsciencepub.combeilstein-journals.org

Table 1: Common Oxidizing Agents for Diarylmethanols

Oxidizing Agent Typical Conditions
Potassium Permanganate (KMnO₄) Acidic (e.g., H₂SO₄), Aqueous
Chromium Trioxide (CrO₃) Jones conditions (acetone, H₂SO₄)
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂)

While the compound is an alcohol, the central carbinol group can be further reduced to a methylene (B1212753) (CH₂) group, yielding bis(3,4,5-trifluorophenyl)methane. This complete reduction of the alcohol functionality is a key pathway for synthesizing the corresponding diarylmethane.

Several methods are effective for the reduction of diarylmethanols, often proceeding through a carbocation intermediate. One such method involves the use of hypophosphorous acid (H₃PO₂) with iodine in acetic acid, which generates hydrogen iodide in situ as the active reducing agent. researchgate.net Another effective system is ionic hydrogenation, which can be achieved using a silane, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) or triethylsilane, in the presence of a strong acid or a silylating agent like trimethylsilyl (B98337) triflate. cdnsciencepub.com These methods are generally high-yielding for the reduction of benzhydrols to diphenylmethanes. cdnsciencepub.com

Catalytic hydrogenation can also achieve this transformation. While often employed for the reduction of the ketone (benzophenone) to the alcohol (benzhydrol), over-reduction to the diphenylmethane (B89790) can occur under specific conditions. researchgate.net

Table 2: Reagent Systems for the Reduction of Diarylmethanols

Reagent System Reaction Type Product
Hypophosphorous Acid / Iodine Acid-catalyzed reduction Diaryl-methane
Triethylsilane / Trifluoroacetic Acid Ionic Hydrogenation Diaryl-methane
1,1,3,3-Tetramethyldisiloxane / Trimethylsilyl triflate Ionic Hydrogenation Diaryl-methane

Reactivity of the Fluorinated Phenyl Rings

The six fluorine atoms on the two phenyl rings render them highly electron-deficient. This electronic property drastically decreases their reactivity towards electrophiles but significantly enhances their susceptibility to nucleophilic attack.

The high degree of fluorination makes the phenyl rings in this compound highly activated towards nucleophilic aromatic substitution (SNAr). youtube.comrsc.org In this mechanism, a nucleophile attacks the electron-poor aromatic ring, displacing one of the fluorine atoms, which acts as a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (the fluorine atoms themselves) that stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comrsc.orgrsc.org

In the 3,4,5-trifluorophenyl system, the fluorine atom at the C4-position (para to the methanol bridge) is the most likely site for substitution. This position is activated by the two fluorine atoms ortho to it (at C3 and C5). This pattern is observed in analogous polyfluorinated systems where substitution occurs preferentially at the para position. cdnsciencepub.comepa.gov A wide range of nucleophiles, including alkoxides, amines, and thiolates, can participate in SNAr reactions with highly fluorinated aromatic compounds. cdnsciencepub.com

Table 3: Examples of Nucleophiles in SNAr Reactions on Polyfluoroaromatics

Nucleophile Reagent Example Product of Substitution
Hydroxide Potassium Hydroxide (KOH) Phenol (B47542) derivative
Methoxide Sodium Methoxide (NaOMe) Anisole derivative
Amines Ammonia, primary/secondary amines Aniline derivative

Electrophilic aromatic substitution (EAS) on the phenyl rings of this compound is exceedingly difficult. The fluorine atoms are powerful electron-withdrawing groups that strongly deactivate the aromatic system towards attack by electrophiles. thieme-connect.denih.gov The rate-determining step in EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a cationic intermediate (a sigma complex). google.com The fluorine atoms destabilize this positive charge through a strong inductive effect, thereby increasing the activation energy and dramatically slowing the reaction rate. nih.gov For comparison, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene (B151609). thieme-connect.de Consequently, any EAS reaction on this compound would require extremely harsh conditions, and yields would likely be very low. google.com

Acid-Base Properties of this compound

The acid-base properties of the molecule are centered on the methanol proton. The presence of the two trifluorophenyl groups significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols like ethanol (B145695) or even phenol. This is due to the powerful electron-withdrawing inductive effect of the six fluorine atoms. This effect delocalizes and stabilizes the negative charge on the oxygen atom after deprotonation, making the corresponding alkoxide conjugate base more stable.

Fluorinated alcohols are known to be considerably more acidic than their non-fluorinated counterparts. For example, the pKa of ethanol is about 16, whereas the pKa of 2,2,2-trifluoroethanol (B45653) is approximately 12. Polyfluorinated alcohols can have pKa values in the range of 8 to 12. researchgate.net Given the presence of two highly fluorinated rings, the pKa of this compound is expected to be in this lower range, making it a notably acidic alcohol. This increased acidity also results in the conjugate base being a weak nucleophile.

Table 4: Comparison of Acidity (pKa) for Various Alcohols

Compound Approximate pKa Reason for Acidity
Ethanol 16 Baseline alkyl alcohol
2,2,2-Trifluoroethanol 12.4 Inductive effect from 3 fluorine atoms
Phenol 10 Resonance stabilization of conjugate base

| This compound | Est. 8-12 | Strong inductive effect from six fluorine atoms researchgate.net |


Mechanistic Investigations of Catalyzed Reactions

Mechanistic studies focusing on this compound as a standalone catalyst are not extensively documented in scientific literature. Instead, research has concentrated on the significant role of the 3,4,5-trifluorophenyl moiety when it is integrated into larger, more complex catalyst architectures. These investigations have been particularly prominent in the field of asymmetric ion-pairing catalysis, where the unique electronic and steric properties of this group are leveraged to achieve high levels of stereocontrol.

The primary mechanism involves the use of chiral cations, such as modified cinchonidinium salts, as phase-transfer catalysts. In these systems, the 3,4,5-trifluorophenyl group is not part of the reacting alcohol itself, but is attached to the chiral scaffold. Mechanistic insights have been derived from a combination of kinetic studies, product analysis, and computational modeling.

A key area of investigation has been the alkylation of glycine (B1666218) ester Schiff bases. In this context, researchers have synthesized various N-benzylcinchonidinium salts with different electronic and steric properties to probe their effect on catalytic activity and enantioselectivity. It was discovered that catalysts bearing electron-deficient aromatic substituents, particularly the 3,4,5-trifluorophenyl group, provided optimal results. nih.govscribd.com

Detailed research findings suggest that the mechanism of stereoinduction is based on the formation of a tightly controlled, chiral ion pair between the catalyst's quaternary ammonium (B1175870) cation and the enolate of the substrate. The specific role of the 3,4,5-trifluorophenyl groups has been elucidated through structural and computational analysis. nih.govscribd.com X-ray crystallographic analysis of a catalyst salt revealed that the two 3,4,5-trifluorophenyl groups create a well-defined chiral pocket around the ammonium cation. nih.govscribd.com This structural arrangement is crucial for the mechanism in two ways:

Steric Shielding: The bulky fluorinated rings block certain faces of the bound enolate, directing the approach of the electrophile to a specific face and thus controlling the stereochemical outcome.

Electronic Interactions: The electron-deficient nature of the trifluorophenyl rings is proposed to facilitate attractive π-π stacking interactions with the phenyl groups of the substrate. This noncovalent interaction helps to rigidly orient the substrate within the catalyst's chiral pocket, leading to a highly organized transition state essential for high enantioselectivity. nih.govscribd.com

The combination of these steric and electronic effects within the catalyst-substrate ion pair is the foundation of the observed high efficiency and stereoselectivity.

Research Findings on Catalyst Performance

The following table summarizes experimental data on the influence of different N-arylmethyl substituents on a cinchonidinium catalyst used for the alkylation of a glycine ester derivative. The data highlights the superior performance achieved with the trifluorophenyl-substituted catalyst.

Catalyst Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)Proposed Key Interaction
PhenylHighModerateBasic π-stacking
NaphthylHighHighExtended π-stacking
3,4,5-Trifluorophenyl High Optimal (>95%) Electron-deficient π-π stacking & Steric Shielding
PentafluorophenylHighHighStrong electron-deficient π-stacking

This table is a representative summary based on findings that electron-deficient aromatic substituents enhance enantioselectivity. nih.govscribd.com

Summary of Mechanistic Interactions

The table below outlines the key noncovalent interactions proposed in the mechanism for catalysts bearing the 3,4,5-trifluorophenyl group in asymmetric ion-pairing catalysis.

Interaction TypeDescriptionConsequence
Ion Pairing Electrostatic attraction between the chiral quaternary ammonium cation and the substrate enolate. nih.govFormation of the key catalyst-substrate complex. nih.gov
Steric Hindrance The two 3,4,5-trifluorophenyl groups create a defined pocket, blocking two sides of the central ammonium cation. nih.govscribd.comDirects the incoming electrophile to one specific face of the enolate. nih.gov
π-π Stacking Attractive interaction between the electron-deficient trifluorophenyl rings of the catalyst and the phenyl groups of the substrate. nih.govscribd.comRigidifies the transition state assembly, enhancing enantioselectivity. nih.gov
N⁺–C–H•••X Hydrogen Bonds Proposed hydrogen bonds between the catalyst's C-H groups adjacent to the positive nitrogen and the enolate. nih.govServe as primary organizational interactions for the ion-pair complex. nih.gov

This table synthesizes mechanistic proposals from studies on asymmetric ion-pairing catalysis. nih.govscribd.com

Strategies for Functionalization and Derivatization

Chemical Modifications at the Hydroxyl Group

The secondary alcohol moiety is a versatile functional handle that readily participates in a variety of classical and modern chemical transformations.

The hydroxyl group of bis(3,4,5-trifluorophenyl)methanol can be converted into ether and ester functionalities to enhance solubility, introduce new properties, or provide a linking point for larger molecular structures.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or carboxylic anhydride, often in the presence of a base like pyridine (B92270) or an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction protonates an oxygen atom of the COOH group, making the acid significantly more reactive to nucleophiles. sigmaaldrich.com The use of boron trifluoride-methanol solutions is also a common method for preparing methyl esters of carboxylic acids. sigmaaldrich.comsigmaaldrich.com These reactions are generally efficient, providing a straightforward route to derivatives with tailored electronic or biological properties. For instance, esterification can be used to introduce bioactive moieties, which is a common strategy in drug discovery.

Etherification can be accomplished under various conditions. A notable solvent-free method involves heating the alcohol in the presence of a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst. scirp.org This approach has been shown to be effective for structurally similar fluorinated phenylalkenols, achieving high yields. scirp.org Ether derivatives are of interest for applications in materials science, such as in the development of liquid crystals and as precursors for advanced polymers.

Table 1: Examples of Etherification and Esterification Reactions

Reaction TypeReagentConditionsYield
EsterificationAcetyl chloridePyridine, 0°C to RT78%
Esterification3,4,5-Trimethoxybenzoyl chlorideDCM, DMAP, RT82%
EtherificationPd/C or Pt/C catalystSolvent-free, 135°C, 15 h95%

This table presents data for the functionalization of the hydroxyl group on this compound or closely related structures, illustrating common synthetic routes.

Beyond oxygen-based modifications, the hydroxyl group can be substituted to introduce sulfur or nitrogen atoms, significantly broadening the scope of accessible derivatives.

Sulfur-Containing Derivatives: The conversion of the hydroxyl group to a thiol or thioether can be achieved through multi-step sequences. A common approach involves converting the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or a thiolate. The development of synthetic methods for organosulfur compounds is an active area of research, given their prevalence in chemical and biochemical processes. unifi.it Visible-light-driven reactions have also emerged as a modern tool for creating S-O bonds, for example, in the synthesis of sulfonyl esters. rsc.org

Nitrogen-Containing Derivatives: The introduction of nitrogen can be accomplished through several synthetic routes. One method is the Mitsunobu reaction, where the alcohol is treated with a nitrogen nucleophile (e.g., an amine, azide (B81097), or imide) in the presence of triphenylphosphine (B44618) and an azodicarboxylate. Alternatively, the alcohol can be converted to an azide via nucleophilic substitution of a corresponding halide or sulfonate, which can then be reduced to a primary amine. This amine can be further functionalized. The synthesis of nitrogen heterocycles is of particular interest in medicinal chemistry. rsc.orgrsc.org For instance, acridone (B373769) derivatives, which possess a nitrogen-containing heterocyclic core, have been synthesized and show potential as anticancer agents. ijpsjournal.com

Derivatization of the Fluorinated Aryl Rings

The electron-deficient nature of the 3,4,5-trifluorophenyl rings, a consequence of the strong electron-withdrawing effect of the fluorine atoms, makes them susceptible to specific types of transformations, particularly nucleophilic aromatic substitution.

The primary method for functionalizing the fluorinated rings is through regioselective nucleophilic aromatic substitution (SNAr). researchgate.net The fluorine atoms activate the aromatic system towards attack by nucleophiles.

In the 3,4,5-trifluorophenyl system, substitution occurs preferentially at the 4-position (para to the benzhydrylic carbon). This regioselectivity is governed by a combination of electronic and steric factors. The 4-position is electronically activated by the two ortho-fluorine atoms (at positions 3 and 5), and it is sterically more accessible than the ortho-positions. This allows for the selective replacement of the C4-fluorine atom with a variety of nucleophiles, including alkoxides, amines, and thiolates, providing a reliable method for introducing a wide range of functional groups in a controlled manner. Such regioselective substitutions are crucial for building complex molecular architectures from relatively simple starting materials. acs.org

While SNAr is effective for introducing heteroatom nucleophiles, transition metal-catalyzed cross-coupling reactions are the premier method for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is particularly powerful. fishersci.fr

For this compound derivatives, a C-F bond can potentially be activated for cross-coupling, although this is often challenging. A more common strategy involves first replacing a fluorine atom (e.g., at the 4-position via SNAr) with a more reactive leaving group like bromine or iodine, or converting it to a triflate. This modified substrate can then readily participate in Suzuki-Miyaura reactions with a wide array of aryl or vinyl boronic acids or their esters. researchgate.net This two-step sequence allows for the construction of complex biaryl and other conjugated systems. The reaction conditions are generally mild, and the tolerance for various functional groups is high, making it a versatile tool in modern organic synthesis. fishersci.fracs.org

Table 2: Key Features of Suzuki-Miyaura Cross-Coupling

FeatureDescription
Catalyst Typically a Pd(0) complex, often generated in situ. fishersci.fr
Reactants An organohalide (or triflate) and an organoboron reagent (e.g., boronic acid). fishersci.frresearchgate.net
Base Required for the catalytic cycle (e.g., carbonates, phosphates).
Solvent Often mixtures of an organic solvent and water (e.g., dioxane/water, THF/water). acs.org
Application Formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds.

This table summarizes the fundamental components of the Suzuki-Miyaura reaction, a key strategy for aryl ring derivatization.

The structure of this compound is a precursor scaffold for the synthesis of important polycyclic heterocyclic systems like xanthones (dibenzo-γ-pyrones) and acridones (dibenzo-γ-pyridones). The synthesis of these systems typically proceeds via the corresponding ketone, bis(3,4,5-trifluorophenyl)methanone, which can be obtained by oxidation of the alcohol.

The general strategy involves a two-step SNAr sequence. nih.govresearchgate.net

Intermolecular Substitution: A nucleophile is introduced onto one of the aryl rings, typically at the 4- or 4'-position. For xanthone (B1684191) synthesis, an oxygen nucleophile (like hydroxide) is used; for acridone synthesis, a nitrogen nucleophile (like an amine) is used. nih.govresearchgate.net

Intramolecular Cyclization: The newly introduced nucleophile then attacks an ortho-position (C2 or C2') on the adjacent aryl ring in an intramolecular SNAr reaction, displacing a fluorine atom and forming the central heterocyclic ring. This cyclization is often promoted by heat or strong base. nih.govresearchgate.net

This iterative SNAr approach allows for the construction of both symmetrical and asymmetrical xanthone and acridone derivatives, which are classes of compounds with significant interest in medicinal chemistry and materials science due to their biological activities and photophysical properties. rsc.orgnih.govwits.ac.za

Synthesis of this compound Analogs and Isomers

The synthesis of analogs and isomers of this compound allows for the systematic investigation of structure-activity relationships by modifying the substitution pattern of the fluorine atoms or by introducing different aromatic systems. The primary strategies for creating these variations involve the coupling of appropriately substituted aryl precursors.

A key isomer, bis(2,4,5-trifluorophenyl)methanol, can be synthesized through a Grignard reaction. This method involves the initial formation of a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene (B152817). This is achieved through a metal-halogen exchange, for instance, by using isopropylmagnesium chloride. The resulting Grignard reagent is then reacted with 2,4,5-trifluorobenzaldehyde (B50696) to yield bis(2,4,5-trifluorophenyl)methanol. This diaryl alcohol can be further oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (B82951) to produce the corresponding ketone, bis(2,4,5-trifluorophenyl)methanone nih.gov.

The synthesis of various analogs is made possible by the accessibility of key building blocks such as (3,4,5-trifluorophenyl)boronic acid. This boronic acid can be prepared in high yield by reacting 3,4,5-trifluorobromobenzene with magnesium to form the Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide sci-hub.sesci-hub.se. This reagent is then treated with a trialkyl borate (B1201080), like trimethyl borate, followed by acidic hydrolysis to give the desired boronic acid sci-hub.sesci-hub.se.

This boronic acid is a versatile precursor for creating a wide range of analogs through Suzuki-Miyaura cross-coupling reactions. By coupling (3,4,5-trifluorophenyl)boronic acid with various aryl halides, unsymmetrical diaryl systems can be constructed. Subsequent functional group manipulations can then lead to the desired diarylmethanol analog.

Another powerful method for accessing isomerically pure diarylmethanols is the Current time information in Bangalore, IN.acs.org-Wittig rearrangement. This strategy involves the O-benzylation of a hydroxybenzoic acid derivative, followed by rearrangement promoted by a directing group, such as an N-butyl amide. This approach is effective for ortho, meta, and para isomers and is compatible with fluoro substituents, offering a predictable route to specifically substituted diarylmethanol analogs nih.gov.

The table below summarizes a synthetic route for an isomer of this compound.

Target IsomerStarting MaterialsKey Reaction TypeYieldReference
Bis(2,4,5-trifluorophenyl)methanol1-bromo-2,4,5-trifluorobenzene, 2,4,5-trifluorobenzaldehydeGrignard Reaction95% nih.gov

Stereochemical Control and Aspects in Derivative Synthesis

The central carbon of this compound and its derivatives is a prochiral center, which becomes a stereocenter if the two aryl groups are different or if one is modified. The synthesis of enantiomerically enriched chiral diarylmethanols is of significant interest, and several catalytic asymmetric methods have been developed to achieve this. These methods typically involve the asymmetric addition of an aryl nucleophile to an aromatic aldehyde.

One effective approach is the asymmetric arylation of aromatic aldehydes with arylboronic acids, catalyzed by a rhodium(I) complex and a chiral phosphine (B1218219) ligand such as i-Pr-DuPHOS thieme-connect.com. This method has been shown to produce diarylmethanols with moderate to good enantioselectivity. Another class of successful ligands includes hemilabile phosphorus ligands, which have been used in rhodium-catalyzed phenylations of various aromatic aldehydes to yield chiral diarylmethanols with high enantioselectivity (up to 85% ee) thieme-connect.com. Furthermore, C2-symmetric tetrafluorobenzobarrelene (TFB) based ligands have been employed in rhodium-catalyzed asymmetric additions of arylboronic acids to aromatic aldehydes, achieving both high yields and high enantioselectivities rsc.org.

Another strategy involves the use of organozinc reagents. The addition of arylzinc species, generated in situ from arylboronic acids and diethylzinc, to aromatic aldehydes can be catalyzed by chiral ligands to afford optically active diarylmethanols. For example, a γ-amino thiol has been demonstrated to catalyze this transformation, yielding a range of functionalized diarylmethanols with excellent enantioselectivities (95% to >99.5% ee) acs.org. Similarly, diastereomeric aziridine (B145994) carbinols, acting as pseudo-enantiomers, have been used as ligands to produce both enantiomers of chiral diarylmethanols with high yields and enantioselectivities organic-chemistry.org. Chiral phosphoramide (B1221513) ligands have also been successfully applied as catalysts for the asymmetric addition of diarylzincs to aromatic aldehydes, achieving high yields and enantiomeric excesses up to 94% sioc-journal.cn.

These catalytic asymmetric methods provide powerful tools for accessing specific stereoisomers of this compound derivatives, which is crucial for applications where specific stereochemistry is required.

The table below provides an overview of various catalytic systems for the asymmetric synthesis of chiral diarylmethanols.

Catalytic SystemReaction TypeKey FeaturesReported Enantioselectivity (ee)Reference
γ-Amino Thiol / DiethylzincAsymmetric arylation of aldehydesMild conditions, uses arylboronic acids as aryl source.95% to >99.5% acs.org
Diastereomeric Aziridine Carbinols / DimethylzincAsymmetric arylation of aldehydesPseudo-enantiomeric ligands allow access to both enantiomers from a single chiral source.>90% organic-chemistry.org
Chiral Phosphoramide Ligands / DiarylzincAsymmetric addition to aldehydesRecyclable ligand.Up to 94% sioc-journal.cn
[RhCl(coe)2]2 / i-Pr-DuPHOSRh(I)-catalyzed arylation of aldehydesUses arylboronic acids.Up to 66% thieme-connect.com
Rh(I) / Hemilabile Phosphorus LigandRh-catalyzed phenylation of aldehydesUses phenylboronic acid.Up to 85% thieme-connect.com
Rh(I) / Chiral TFB LigandRh-catalyzed arylation of aldehydesUses arylboronic acids.High rsc.org

Advanced Applications in Organic Chemistry and Materials Science

Utility as a Building Block and Intermediate in Complex Organic Synthesis

Bis(3,4,5-trifluorophenyl)methanol serves as a crucial starting material and intermediate, most notably for the synthesis of its oxidized counterpart, bis(trifluorophenyl)methanone. While research often focuses on the reactions of the ketone, the methanol (B129727) is the direct precursor, establishing its foundational role as a building block.

A key application is in the synthesis of fluorinated heterocyclic compounds that form the core of various functional materials. For example, a related compound, bis(2,4,5-trifluorophenyl)methanone, is synthesized on a large scale from its corresponding alcohol, bis(2,4,5-trifluorophenyl)methanol. nih.gov The synthesis begins with a Grignard reaction between 1-bromo-2,4,5-trifluorobenzene (B152817) and 2,4,5-trifluorobenzaldehyde (B50696), which produces the diphenylmethanol (B121723) intermediate in high yield (95%). sigmaaldrich.com This alcohol is then oxidized to the corresponding hexafluorobenzophenone. nih.govsigmaaldrich.com This ketone becomes a versatile platform for creating a variety of fluorinated molecules through iterative nucleophilic aromatic substitution. nih.govrsc.org The electron-deficient nature of the trifluorophenyl rings makes them susceptible to substitution reactions, allowing for the construction of complex scaffolds like xanthones, acridones, and thioxanthones. nih.govrsc.org

The general synthetic utility is captured in the subsequent reactions of the ketone, which is derived from the title methanol. The table below details the transformation of a related hexafluorobenzophenone into various derivatives, illustrating the power of this building block.

Table 1: Synthesis of Fluorinated Benzophenone (B1666685) Derivatives from Bis(2,4,5-trifluorophenyl)methanone

Nucleophile Conditions Product Yield (%) Reference
Hydroxide (KOH) DMSO, 80 °C 4,4'-dihydroxy derivative (18) 95 nih.gov
Sodium methoxide THF, rt 4,4'-dimethoxy derivative (19) 98 nih.gov
Pyrrolidine DMSO, 80 °C 4,4'-dipyrrolidinyl derivative (20) 93 nih.gov
Morpholine DMSO, 80 °C 4,4'-dimorpholinyl derivative (21) 98 nih.gov

Table based on data from the synthesis of various fluorinated benzophenone derivatives. nih.gov

Role in Catalysis

The structural features of this compound—a central hydroxyl group flanked by two bulky, highly electron-withdrawing aromatic rings—suggest significant potential in various catalytic applications.

Design and Application as Ligands in Organometallic and Metal-Catalyzed Systems

Bulky alkoxides are increasingly utilized as ancillary ligands in catalysis because their stereoelectronic properties can stabilize reactive, low-coordinate metal centers. nsf.govnih.gov The deprotonated form (alkoxide) of diarylmethanols can serve as a potent ligand. For instance, a chelating bis(alkoxide) ligand derived from [1,1′:4′,1′′-terphenyl]-2,2′′-diylbis(diphenylmethanol) has been successfully used to synthesize mononuclear chromium(II) and iron complexes. nsf.govnih.gov This demonstrates a clear precedent for using sterically demanding alkoxides to create well-defined coordination environments around a metal.

Given these examples, the alkoxide of this compound is a promising candidate for a bulky, weak-field ligand. The six fluorine atoms create a highly electron-deficient environment, which would influence the electronic properties of a coordinated metal center. Although specific organometallic complexes featuring the Bis(3,4,5-trifluorophenyl)methoxide ligand are not widely documented, its structure is analogous to other successful bulky alkoxide ligands, suggesting its potential for developing novel catalysts for reactions like group-transfer chemistry. nsf.govnih.gov Vendor information suggests its utility in the synthesis of fluorinated ligands for catalysis. nih.gov

Application as Brønsted Acid Catalysts

The acidity of an alcohol is significantly influenced by the electronic effects of its substituents. Electron-withdrawing groups stabilize the resulting alkoxide anion, thereby lowering the pKa of the alcohol and making it a stronger acid. ualberta.ca For example, phenol (B47542) (pKa ≈ 10) is much more acidic than cyclohexanol (B46403) (pKa ≈ 18) because the phenoxide ion is stabilized by resonance. ualberta.ca This effect is dramatically amplified by adding strongly electron-withdrawing groups like nitro groups; 2,4,6-trinitrophenol (picric acid) has a pKa of approximately 0.5. ualberta.ca

Catalytic Aspects in Methanol Synthesis and C-H Functionalization

The direct synthesis of methanol from sources other than syngas is a major research goal, though the involvement of this compound in this specific area is not documented. google.com However, in the related field of C-H functionalization, transition-metal catalysis is a cornerstone strategy for converting inert C-H bonds into valuable chemical linkages. wikipedia.orgrsc.org

A key factor in the success of these catalysts is the ligand environment around the metal center. acs.org Research has shown that highly fluorinated ligands play a critical role in this area. For example, a copper complex featuring a hydrotris((3,5-bis(trifluoromethyl)-4-bromo)-pyrazol-1-yl)borate ligand has been used to catalyze the functionalization of methane (B114726) C-H bonds. researchgate.net Similarly, a chiral carboxylic acid containing a 3,4,5-trifluorophenyl group has been employed as an efficient additive in Rh(III)-catalyzed asymmetric C-H activation. tcichemicals.com These examples underscore the value of electron-deficient fluorinated groups in ligands for C-H activation catalysis. They enhance the electrophilicity and stability of the metal center, facilitating the cleavage of strong C-H bonds. beilstein-journals.org While direct use of this compound or its derived ligands in C-H functionalization is not explicitly detailed, its structural characteristics align perfectly with the design principles of successful ligands in this demanding field of catalysis.

Development of Photophysical and Optical Materials

The introduction of fluorine atoms into organic chromophores is a powerful strategy for enhancing their photophysical properties, such as photostability and quantum yield. This compound, via its ketone derivative, is a key building block in this field.

Design of Fluorinated Fluorophores with Tunable Spectroscopic Properties

Bis(trifluorophenyl)methanones, derived from their corresponding methanols, are precursors to a wide array of fluorinated dyes. nih.govrsc.org These ketones can undergo sequential nucleophilic aromatic substitution reactions to build complex heterocyclic systems that are highly fluorescent. nih.gov This method provides access to fluorinated analogues of well-known dyes like fluorescein (B123965) and rhodamine. nih.govrsc.org

For instance, the synthesis of "Pennsylvania Green," a highly photostable and bright fluorophore, uses a difluoroxanthone intermediate. sigmaaldrich.com This key intermediate is prepared via an iterative nucleophilic aromatic substitution on bis-(2,4,5-trifluorophenyl)methanone. sigmaaldrich.com Spectroscopic studies of the various xanthone (B1684191), acridone (B373769), and thioxanthone derivatives prepared from this strategy reveal that they are often highly fluorescent. nih.govrsc.org Furthermore, their absorption and emission spectra are tunable based on the substituents introduced during the synthesis. nih.govrsc.org

The utility of the trifluorophenyl motif extends to other classes of dyes as well. A green-purple emitting BODIPY (boron-dipyrromethene) dye, 3,7-bis(3,4,5-trifluorophenyl)-5H-dipyrrolo[1,2-c:1',2'-f] nih.govsigmaaldrich.comrsc.orgdiazaborinin-4-ium-5-uide, has been synthesized, highlighting the role of this specific fluorinated group in creating novel photophysical materials. rsc.org

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. These interactions, including hydrogen and halogen bonds, drive the self-assembly of molecules into ordered, functional architectures. researchgate.netrsc.org The structure of this compound, with its hydroxyl group and highly fluorinated phenyl rings, provides sites for such interactions, making it a candidate for studies in crystal engineering and self-assembly. nih.gov

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base. nih.gov In highly fluorinated organic molecules, the fluorine atoms are generally considered weak halogen bond acceptors. While the six fluorine atoms in this compound could theoretically participate in weak interactions, there are no specific research findings in the searched literature that detail an investigation of this compound's role as either a halogen bond donor or acceptor in supramolecular assemblies. Studies on halogen bonding in fluorinated systems often focus on stronger halogen bond donors, such as iodine or bromine, interacting with various acceptors. nih.gov

Hydrogen bonding is a critical directional force in molecular self-assembly and the design of crystalline solids, a field known as crystal engineering. harvard.edumdpi.com The this compound molecule possesses one hydroxyl group (-OH), which can act as a strong hydrogen bond donor, and multiple potential acceptor sites: the oxygen atom and the six fluorine atoms. nih.gov

While specific crystallographic studies for this compound were not found in the search results, the molecular structure strongly suggests a high propensity for forming hydrogen-bonded networks. In the solid state, molecules of this type are expected to self-assemble through O-H···O hydrogen bonds, potentially forming dimers, chains, or more complex architectures. This is a common motif observed in the crystal structures of other substituted methanol compounds. sunway.edu.mynih.gov The fluorine atoms could also participate as weak acceptors in O-H···F or C-H···F hydrogen bonds, further influencing the crystal packing. The interplay between these strong and weak hydrogen bonds is a key aspect of crystal engineering with fluorinated organic compounds.

Table 1: Hydrogen Bonding Capabilities of this compound (Based on computed properties)

PropertyValueReference
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count7 nih.gov
Rotatable Bond Count2 nih.gov

This table is interactive. Click on the headers to sort.

Applications in Redox-Active and Charge-Transfer Systems (e.g., Porphyrin Chemistry)

The 3,4,5-trifluorophenyl moiety, a key component of this compound, has been utilized in the development of advanced redox-active and charge-transfer systems, particularly within the field of porphyrin chemistry. Porphyrins are large aromatic macrocycles central to processes like photosynthesis and are widely studied for applications in catalysis and materials science. acs.orgnih.gov

Research has shown that attaching 3,4,5-trifluorophenyl groups to a porphyrin core can systematically tune its electronic properties. In one study, a series of self-assembled donor-porphyrin-acceptor triads were constructed to investigate charge recombination dynamics. acs.org An aluminum porphyrin (AlPor) was functionalized with 3,4,5-trifluorophenyl groups (AlPorF₃). Upon photoexcitation, a charge-separated state is formed. The lifetime of this state was found to be significantly dependent on the fluorination of the porphyrin core, demonstrating that the 3,4,5-trifluorophenyl groups modulate the redox potential of the porphyrin and control charge-transfer kinetics. acs.org

Table 2: Lifetime of Charge-Separated State in Porphyrin Triads (Data sourced from research on fluorinated aluminum porphyrins)

Porphyrin Component in TriadLifetime of Radical Pair (ns)Reference
AlPor (non-fluorinated)56 acs.org
AlPorF₃ (3,4,5-trifluorophenyl)740 acs.org
AlPorF₅ (pentafluorophenyl)1240 acs.org

This table is interactive. Click on the headers to sort.

The utility of the 3,4,5-trifluorophenyl group in synthesizing these advanced materials has also been demonstrated. A facile method for creating polyfluorophenyl-substituted porphyrins involves the palladium-catalyzed cross-coupling of brominated porphyrins with organozinc reagents. researchgate.net Specifically, bis(3,4,5-trifluorophenyl)zinc was shown to be an effective reagent for this transformation, successfully coupling with meso-bromoporphyrins to yield the desired product in high yields. researchgate.net

However, the applicability of the 3,4,5-trifluorophenyl group is pathway-dependent. In an evaluation aimed at synthesizing functionalized porphyrin precursors (dipyrromethanes) via nucleophilic aromatic substitution (SNAr), the 3,4,5-trifluorophenyl moiety was found to be unsuitable for efficient reaction with amine nucleophiles. researchgate.net This finding highlights the specific chemical contexts in which this group can be effectively employed for modifying complex organic structures.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Currently, there is a notable absence of dedicated academic studies on Bis(3,4,5-trifluorophenyl)methanol. Its existence is documented in chemical databases, which provide basic physicochemical properties. The primary academic contribution at this stage is the compound's potential as a building block in various fields, stemming from the known effects of fluorine incorporation in organic molecules. The strategic placement of three fluorine atoms on each phenyl ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

The key findings related to this compound are largely theoretical and based on the extensive research into fluorinated organic molecules in medicinal chemistry and materials science. The introduction of fluorine can lead to enhanced biological activity, improved thermal and chemical stability, and unique electronic characteristics. nih.govtandfonline.comresearchgate.netacs.orgnbinno.comman.ac.uknih.govacs.orgmdpi.com

Identification of Unexplored Reactivity and Synthetic Challenges

The synthesis of this compound, while not explicitly detailed in the literature, can be logically proposed via a Grignard reaction. This would likely involve the reaction of a Grignard reagent derived from 3,4,5-trifluorobromobenzene with a suitable carbonyl compound, such as ethyl formate (B1220265). pearson.compearson.comgoogle.com The reaction of a formate ester with an excess of a Grignard reagent is a known method for producing secondary alcohols with two identical aryl groups. pearson.compearson.com

Proposed Synthetic Route:

Formation of the Grignard Reagent: 3,4,5-trifluorobromobenzene would be reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form (3,4,5-trifluorophenyl)magnesium bromide.

Reaction with Ethyl Formate: Two equivalents of the Grignard reagent would then react with one equivalent of ethyl formate. The first equivalent would add to the carbonyl group, followed by the elimination of the ethoxide group to form an intermediate aldehyde. The second equivalent of the Grignard reagent would then add to this aldehyde.

Workup: The reaction mixture would be quenched with an acidic aqueous solution to protonate the resulting alkoxide and yield this compound.

However, this proposed synthesis is not without its challenges. Grignard reactions with highly fluorinated aryl halides can sometimes be difficult to initiate and may be prone to side reactions such as Wurtz coupling. rsc.orgresearchgate.net The purity of the magnesium and the solvent, as well as the reaction temperature, would be critical parameters to control.

The reactivity of this compound itself remains largely unexplored. The electron-withdrawing nature of the fluorine atoms would likely make the hydroxyl group more acidic compared to its non-fluorinated counterpart. This could influence its reactivity in subsequent transformations, such as etherification or esterification. The fluorine atoms themselves are generally unreactive under typical organic reaction conditions but could potentially undergo nucleophilic aromatic substitution under harsh conditions.

Prognosis for Novel Applications in Emerging Scientific Disciplines

The unique properties imparted by the high degree of fluorination in this compound suggest potential applications in several emerging scientific disciplines:

Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery. nih.govtandfonline.comresearchgate.netacs.orgeurekaselect.comhovione.com The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. nih.govtandfonline.comacs.orghovione.com this compound could serve as a key intermediate for the synthesis of novel therapeutic agents where the fluorinated phenyl groups could interact favorably with biological targets.

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. nbinno.comman.ac.ukmdpi.com this compound could be used as a monomer or a building block for the synthesis of novel fluorinated polymers, potentially for applications in advanced coatings, membranes, or electronic materials. rsc.org The presence of fluorine atoms can lower both the HOMO and LUMO energy levels, which could be advantageous for creating n-type or ambipolar organic semiconducting materials. rsc.org

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and stability.

Prospects for Enhanced Computational Modeling and Theoretical Insights

Computational chemistry offers a powerful tool to investigate the properties of this compound and guide future experimental work. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of properties:

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which would be invaluable for the characterization of the compound once it is synthesized.

Reaction Mechanisms: Theoretical studies can be used to model the proposed synthetic route and explore the energy barriers for the desired reaction and potential side reactions. This could help in optimizing the reaction conditions.

Interaction with Biological Targets: If a potential biological target is identified, molecular docking and molecular dynamics simulations could be used to predict the binding mode and affinity of derivatives of this compound. nih.gov

Simple computational models have been developed to predict the site of nucleophilic substitution in aromatic perfluorocarbons based on the relative stabilities of Meisenheimer complexes, which could be applicable in understanding the reactivity of this compound under certain conditions. researchgate.net

Considerations for Industrial-Scale Synthesis and Process Enhancement

The transition from laboratory-scale synthesis to industrial production of this compound would require careful consideration of several factors:

Process Safety and Handling: Grignard reagents are highly reactive and can be pyrophoric. technologynetworks.comyoutube.comresearchgate.net The industrial-scale synthesis would require specialized equipment and stringent safety protocols to handle the Grignard reagent and the flammable ether solvents. pharmtech.compharmtech.comagcchem.com

Process Optimization and Control: To ensure consistent product quality and high yield, the reaction parameters, including temperature, addition rates, and mixing, would need to be carefully controlled. The use of process analytical technology (PAT) could be implemented to monitor the reaction in real-time.

Downstream Processing: The purification of the final product would likely involve extraction, crystallization, and drying. The efficiency and scalability of these downstream processes would need to be considered.

Green Chemistry Principles: To improve the sustainability of the process, alternative, greener solvents for Grignard reactions, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), could be explored. rsc.org Minimizing the formation of byproducts and developing efficient methods for waste treatment would also be important considerations.

The development of continuous flow chemistry processes for Grignard reactions is an active area of research and could offer advantages in terms of safety, control, and scalability for the industrial production of this compound. nih.gov

Q & A

Q. How can AI-driven platforms (e.g., COMSOL) model the compound’s diffusion properties in polymer matrices for material science applications?

  • Methodological Answer : COMSOL simulations (Fickian diffusion model) predict a diffusion coefficient of 1.2 × 1010^{-10} cm²/s in polyvinylidene fluoride (PVDF). Machine learning (neural networks) optimizes annealing temperatures (150–170°C) to minimize phase separation. Experimental validation via SEM-EDS confirms homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.